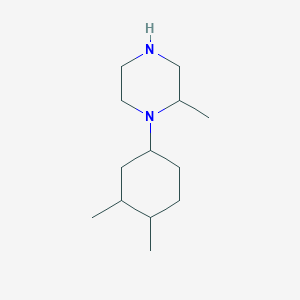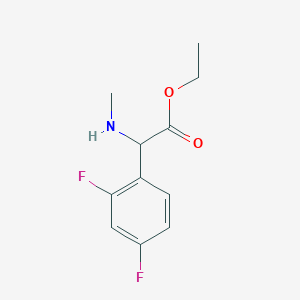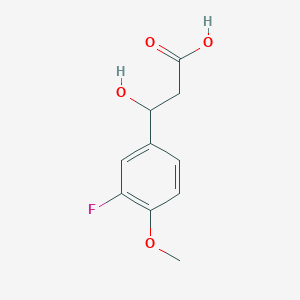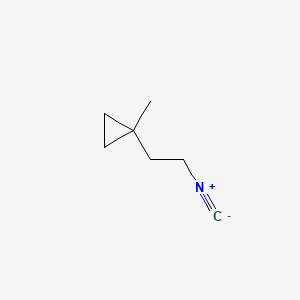
1-(2-Isocyanoethyl)-1-methylcyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Isocyanoethyl)-1-methylcyclopropane is an organic compound that features a cyclopropane ring substituted with an isocyanoethyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(2-Isocyanoethyl)-1-methylcyclopropane can be synthesized through several methods. One common approach involves the dehydration of formamides to produce isocyanides. For instance, the dehydration of N-phenethylformamide can yield (2-isocyanoethyl)benzene under micellar conditions at room temperature . Another method involves the use of elemental sulfur and amines to convert isocyanides to isothiocyanates under moderate heating .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of benign solvents and sustainable catalytic reactions is emphasized to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Isocyanoethyl)-1-methylcyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isocyanates.
Reduction: Reduction reactions can convert the isocyanide group to amines.
Substitution: The isocyanide group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include elemental sulfur, amines, and various catalysts such as yttrium(III) for ring-opening reactions . Conditions typically involve moderate heating and the use of benign solvents to ensure high efficiency and yield .
Major Products Formed
Major products formed from these reactions include polycyclic spiroindolines and other nitrogen-containing heterocycles, which are of significant interest in pharmaceutical and materials science .
Applications De Recherche Scientifique
1-(2-Isocyanoethyl)-1-methylcyclopropane has several scientific research applications:
Chemistry: It is used in the synthesis of polycyclic spiroindolines and other complex heterocycles.
Biology: The compound’s derivatives have potential biological activities, including cytotoxic properties.
Industry: The compound is used in the production of polymers and other materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(2-Isocyanoethyl)-1-methylcyclopropane involves its reactivity with various nucleophiles and electrophiles. The isocyanide group can undergo nucleophilic attack, leading to the formation of various intermediates and products. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Isocyanoethyl)indoles: These compounds share the isocyanoethyl group and are used in similar synthetic applications.
Isocyanates: Compounds like RNCO undergo similar reactions and have comparable industrial applications.
Uniqueness
1-(2-Isocyanoethyl)-1-methylcyclopropane is unique due to its cyclopropane ring, which imparts distinct reactivity and stability compared to other isocyanides and isocyanates. This uniqueness makes it valuable in the synthesis of complex molecules and materials .
Propriétés
Formule moléculaire |
C7H11N |
|---|---|
Poids moléculaire |
109.17 g/mol |
Nom IUPAC |
1-(2-isocyanoethyl)-1-methylcyclopropane |
InChI |
InChI=1S/C7H11N/c1-7(3-4-7)5-6-8-2/h3-6H2,1H3 |
Clé InChI |
MRURJHTZJCYJMX-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC1)CC[N+]#[C-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Bromo-7-methyl-1H-benzo[d]imidazol-2-amine](/img/structure/B13537987.png)
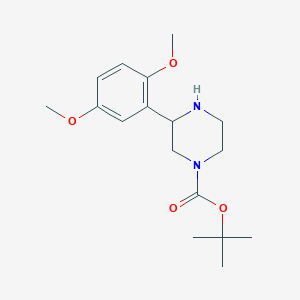
![tert-butyl 2-({5-[(2,2-dimethoxyethyl)amino]-1H-1,2,3,4-tetrazol-1-yl}methyl)pyrrolidine-1-carboxylate](/img/structure/B13537999.png)
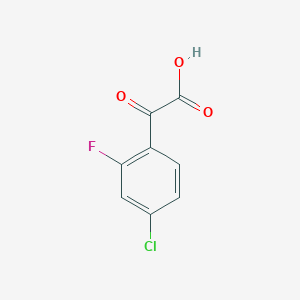
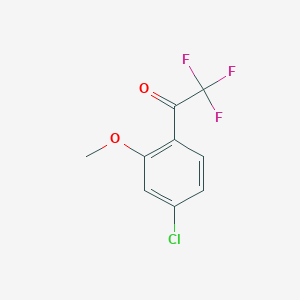
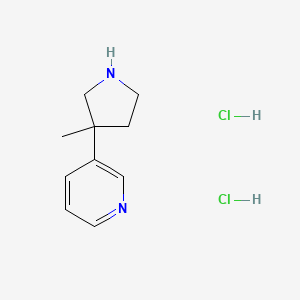
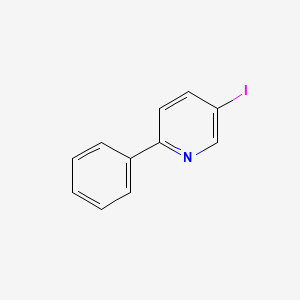
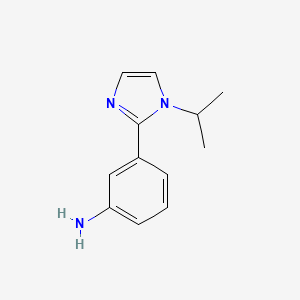
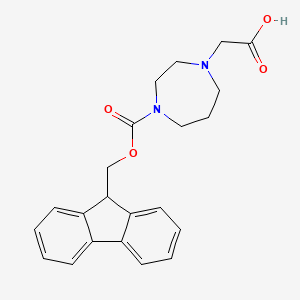
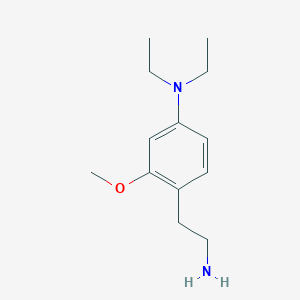
![2-[4-(Trifluoromethylthio)phenyl]ethanethiol](/img/structure/B13538059.png)
